molecular formula C12H16O2S B2459426 4-Phenylsulfanyl-butyric acid ethyl ester CAS No. 29193-72-4

4-Phenylsulfanyl-butyric acid ethyl ester

Cat. No.: B2459426
CAS No.: 29193-72-4
M. Wt: 224.32
InChI Key: QWXIGGDMJJFBKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-butyric acid ethyl ester typically involves the esterification of 4-Phenylsulfanyl-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylsulfanyl-butyric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenylsulfanyl-butyric acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylsulfanyl-butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various binding interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 4-(methylsulfanyl)butanoate
  • Ethyl 4-(ethylsulfanyl)butanoate
  • Ethyl 4-(propylsulfanyl)butanoate

Comparison: 4-Phenylsulfanyl-butyric acid ethyl ester is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfanyl groups, the phenylsulfanyl derivative exhibits enhanced stability and specific binding interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-phenylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXIGGDMJJFBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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